molecular formula C8H17S+ B14526009 1,2,2-Trimethylthian-1-ium CAS No. 62573-98-2

1,2,2-Trimethylthian-1-ium

Cat. No.: B14526009
CAS No.: 62573-98-2
M. Wt: 145.29 g/mol
InChI Key: WALPDIGOADFXKE-UHFFFAOYSA-N
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Description

1,2,2-Trimethylthian-1-ium is a sulfur-containing heterocyclic compound characterized by a six-membered thiacyclohexane ring with three methyl substituents at positions 1, 2, and 2. This structure confers unique physicochemical properties, including enhanced stability compared to unsubstituted thianium derivatives. Its applications span organic synthesis, catalysis, and materials science, particularly in ionic liquid formulations due to its ionic nature and low volatility .

Properties

CAS No.

62573-98-2

Molecular Formula

C8H17S+

Molecular Weight

145.29 g/mol

IUPAC Name

1,2,2-trimethylthian-1-ium

InChI

InChI=1S/C8H17S/c1-8(2)6-4-5-7-9(8)3/h4-7H2,1-3H3/q+1

InChI Key

WALPDIGOADFXKE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC[S+]1C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,2-Trimethylthian-1-ium can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylpropane-1-thiol with a suitable alkylating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2,2-Trimethylthian-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,2-Trimethylthian-1-ium has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1,2,2-Trimethylthian-1-ium involves its interaction with specific molecular targets. The sulfur atom within its structure can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,2,2-Trimethylthian-1-ium with structurally related thianium and sulfur-containing compounds, focusing on key parameters such as stability, reactivity, and applications.

Compound Structure Stability Reactivity Applications
This compound Thiacyclohexane with 1,2,2-methyl High Moderate electrophilicity Ionic liquids, catalysis
Thianium chloride Thiacyclohexane with Cl⁻ counterion Moderate High electrophilicity Organic synthesis, Lewis acid catalyst
Tetramethylthiourea Thiourea with four methyl groups Low High nucleophilicity Metal coordination, vulcanization
Titanium tetrachloride TiCl₄ (inorganic) Low (hydrolyzes) Extreme Lewis acidity Polymer production, metallurgy

Key Findings:

Stability : this compound exhibits superior thermal and hydrolytic stability compared to thianium chloride and titanium tetrachloride, which hydrolyze readily in moist environments .

Reactivity : The methyl substituents in this compound reduce its electrophilicity compared to thianium chloride, making it less reactive but more selective in catalytic applications .

Applications: Unlike titanium tetrachloride (used in inorganic processes), 1,2,2-Trimethylthian-ium is primarily employed in organic ionic liquids and as a phase-transfer catalyst due to its balanced polarity and low volatility .

Research Insights

  • Synthetic Utility : Methyl-substituted thianium derivatives like this compound are preferred in green chemistry for replacing volatile organic solvents, as demonstrated in cross-coupling reactions .
  • Limitations : While titanium tetrachloride excels in polymerization, its corrosiveness and moisture sensitivity limit its use compared to thianium-based ionic liquids .

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